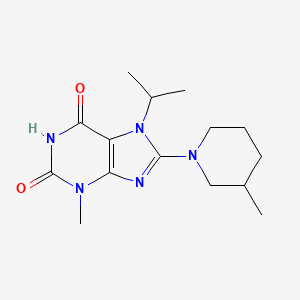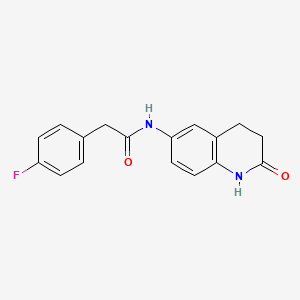
2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" is a derivative of acetamide with potential pharmacological properties. It is structurally related to various other acetamide derivatives that have been studied for their biological activities, such as analgesic, anti-inflammatory, and antiproliferative effects. These compounds typically feature a substituted phenyl group and a quinoline or dihydroquinoline moiety, which are believed to contribute to their biological activities.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions including advanced techniques such as Sonogashira cross-coupling, as seen in the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide . This method could potentially be adapted for the synthesis of "2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" by choosing appropriate starting materials and reaction conditions to introduce the 4-fluorophenyl group and the tetrahydroquinolin-6-yl moiety.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and mass spectrometry . These methods provide information about the functional groups present and the overall molecular conformation. Density Functional Theory (DFT) calculations can also be used to predict vibrational wavenumbers and compare them with experimental values, as well as to investigate molecular electrostatic potential and frontier molecular orbitals .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions depending on their functional groups. The presence of a phenyl ring and a quinoline moiety suggests potential for electrophilic substitution reactions and interactions with biological macromolecules. Molecular docking studies can be used to predict the binding affinity of these compounds to target proteins, such as the BRCA2 complex, which may suggest inhibitory activity against certain biological pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. Substituents on the phenyl ring and modifications to the quinoline core can affect these properties and, consequently, the pharmacokinetic profile of the compounds. For instance, the introduction of a gem-dimethyl group on a morpholin-2-one core improved plasmatic stability while maintaining biological activity . Similar strategies could be employed to optimize the properties of "2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" for potential therapeutic use.
Relevant Case Studies
Case studies involving similar compounds have demonstrated significant biological activities. For example, certain N-(substituted phenyl)acetamide derivatives showed antiproliferative activities against various human cancer cell lines, with one compound being particularly active against nasopharyngeal carcinoma cells . Another study reported analgesic and anti-inflammatory activities for a series of acetamide derivatives, with some showing comparable activity to standard drugs . These findings suggest that "2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" may also possess promising pharmacological properties worthy of further investigation.
科学的研究の応用
Analgesic and Anti-inflammatory Activities : A study by Alagarsamy et al. (2015) explored the synthesis of novel acetamides, including quinazolinyl acetamides, for their analgesic and anti-inflammatory activities. They found that these compounds exhibited potent analgesic and anti-inflammatory effects, with one compound showing higher potency than the reference standard diclofenac sodium (Alagarsamy et al., 2015).
Anticancer Activities : Hassan et al. (2021) synthesized a series of acetamide derivatives that exhibited significant anticancer activities. They identified two compounds with promising antiproliferative effects, comparable to existing cancer treatments (Hassan et al., 2021).
Antifungal Agents : Bardiot et al. (2015) identified acetamide derivatives as potent antifungal agents, particularly against Candida and Aspergillus species. They noted improvements in plasmatic stability while maintaining antifungal activity (Bardiot et al., 2015).
Structural Analysis : Research by Kido et al. (1994) and Ullah et al. (2021) contributed to the understanding of the structural aspects of related acetamide compounds, which is crucial for their application in drug design (Kido et al., 1994) (Ullah et al., 2021).
Synthesis Techniques : Several studies have focused on improving the synthesis techniques for related acetamide compounds. This includes work by Wenpeng et al. (2014) and Durgadas et al. (2013), who developed new synthetic routes and characterized the structures of novel compounds (Wenpeng et al., 2014) (Durgadas et al., 2013).
特性
IUPAC Name |
2-(4-fluorophenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-4-1-11(2-5-13)9-17(22)19-14-6-7-15-12(10-14)3-8-16(21)20-15/h1-2,4-7,10H,3,8-9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPTXMUCYIKWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)
![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)
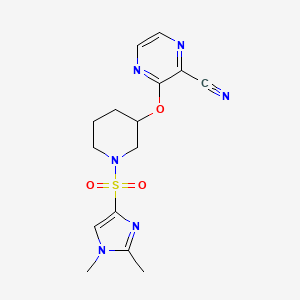
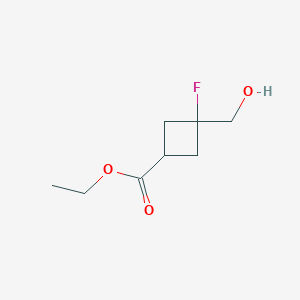
![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)
![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)
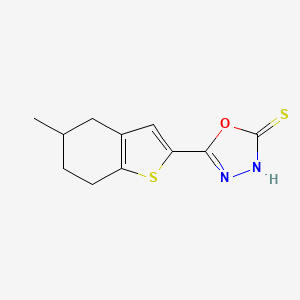
![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)


![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B3009426.png)
